molecular formula C9H11N B1590508 (r)-2-Benzyl-aziridine CAS No. 77184-95-3

(r)-2-Benzyl-aziridine

Cat. No. B1590508
CAS RN: 77184-95-3
M. Wt: 133.19 g/mol
InChI Key: LKQAJXTWYDNYHK-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-Benzyl-aziridine is an organic compound that is used in a variety of laboratory experiments and scientific research applications. It is a colorless liquid with a boiling point of 153°C at atmospheric pressure. It is a chiral compound, meaning it has two non-superimposable mirror images, and it is also an aziridine, meaning it has a three-membered nitrogen-containing ring. This compound has been studied extensively in the scientific community, and its various applications have been explored in detail. In

Scientific Research Applications

  • Pharmaceutical Analysis : A study by Cheung et al. (2001) developed a High-Performance Liquid Chromatography (HPLC) assay for RH1, a drug candidate that is an analog of (R)-2-Benzyl-aziridine. This assay is critical for determining the drug's stability and concentration in pharmaceutical formulations (Cheung, Struble, Nguyen, & Liu, 2001).

  • Chemical Synthesis : Lebel et al. (2005) described the rhodium-catalyzed decomposition of N-tosyloxycarbamates to generate metal nitrenes, which undergo intramolecular C-H insertion or aziridination, a process related to the chemistry of aziridines like (R)-2-Benzyl-aziridine (Lebel, Huard, & Lectard, 2005).

  • Ring-Opening Reactions : Patwardhan et al. (2005) explored the novel ozone-mediated cleavage of the benzhydryl protecting group from aziridinyl esters, providing insights into the stability and reactivity of aziridine structures (Patwardhan, Lu, Pulgam, & Wulff, 2005).

  • Catalytic Reactions : Wang et al. (2015) investigated the iridium-catalyzed coupling of vinyl aziridines with alcohols, revealing how these aziridine compounds can be selectively modified (Wang, Franke, Ngo, & Krische, 2015).

  • Synthesis of Sulfur Heterocycles : Sureshkumar et al. (2005) demonstrated the use of aziridines in the synthesis of novel sulfur heterocycles, highlighting their utility in creating diverse chemical structures (Sureshkumar, Koutha, & Chandrasekaran, 2005).

properties

IUPAC Name

(2R)-2-benzylaziridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N/c1-2-4-8(5-3-1)6-9-7-10-9/h1-5,9-10H,6-7H2/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKQAJXTWYDNYHK-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](N1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30503276
Record name (2R)-2-Benzylaziridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30503276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(r)-2-Benzyl-aziridine

CAS RN

77184-95-3
Record name (2R)-2-Benzylaziridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30503276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 77184-95-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(r)-2-Benzyl-aziridine
Reactant of Route 2
Reactant of Route 2
(r)-2-Benzyl-aziridine
Reactant of Route 3
(r)-2-Benzyl-aziridine
Reactant of Route 4
(r)-2-Benzyl-aziridine
Reactant of Route 5
(r)-2-Benzyl-aziridine
Reactant of Route 6
(r)-2-Benzyl-aziridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.